molecular formula C15H15N7OS B2405748 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 1788562-07-1

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2405748
CAS No.: 1788562-07-1
M. Wt: 341.39
InChI Key: LNHLYSSFGCRBRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic small molecule featuring a piperazine core substituted with a pyrimidine-triazole hybrid moiety at the 4-position and a thiophene-2-carbonyl group. Its structural complexity arises from the integration of pharmacologically relevant motifs:

  • Pyrimidine-triazole: Known for modulating kinase inhibition and nucleic acid interactions .
  • Thiophene: Enhances lipophilicity and metabolic stability .
  • Piperazine: Improves solubility and bioavailability via hydrogen bonding .

Properties

IUPAC Name

thiophen-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7OS/c23-15(12-2-1-7-24-12)21-5-3-20(4-6-21)13-8-14(18-10-17-13)22-11-16-9-19-22/h1-2,7-11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHLYSSFGCRBRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone)” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 1H-1,2,4-triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and nitriles.

    Construction of the pyrimidine ring: This step often involves condensation reactions between appropriate amines and carbonyl compounds.

    Attachment of the piperazine ring: Piperazine can be introduced through nucleophilic substitution reactions.

    Incorporation of the thiophene ring: Thiophene can be attached via cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the triazole or pyrimidine rings, potentially altering their electronic properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its triazole and pyrimidine rings are common motifs in many pharmaceutical agents, suggesting it might have activity against certain diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of “(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone)” would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to enzymes or receptors: The compound could inhibit or activate specific enzymes or receptors, leading to a biological effect.

    Interference with nucleic acids: The compound might interact with DNA or RNA, affecting gene expression or replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs from the evidence:

Compound Core Structure Key Substituents Reported Properties
(4-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone Piperazine + pyrimidine-triazole Thiophen-2-yl, 1H-1,2,4-triazol-1-yl Hypothesized: High kinase affinity, moderate solubility
Compound 21 (Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone) Piperazine Thiophen-2-yl, 4-(trifluoromethyl)phenyl Enhanced metabolic stability; CNS activity due to trifluoromethyl group
MK45 (RTC6) (1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one) Piperazine + butanone linker Chloro-trifluoromethylpyridine, thiophen-2-yl Improved blood-brain barrier penetration; antimicrobial activity
Compound 5 (4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) Piperazine + butanone linker Pyrazol-4-yl, trifluoromethylphenyl Moderate solubility; antitumor potential via pyrazole interaction

Key Observations:

Substituent Impact on Bioactivity: The triazole-pyrimidine group in the target compound may confer stronger kinase inhibition compared to trifluoromethylphenyl (compound 21) or pyrazole (compound 5), as triazoles are known to chelate metal ions in enzymatic active sites . Chloro-trifluoromethylpyridine (MK45) enhances lipophilicity, favoring CNS penetration, whereas the target compound’s thiophene group balances solubility and membrane permeability .

Synthetic Routes: The target compound likely employs a coupling reaction between a triazole-pyrimidine intermediate and a thiophene-functionalized piperazine, analogous to the synthesis of compound 21 (arylpiperazine-thiophene coupling) . In contrast, MK45 and compound 5 use butanone linkers, which introduce conformational flexibility but reduce metabolic stability compared to the rigid methanone core .

Pharmacokinetic Trade-offs :

  • The target compound’s pyrimidine-triazole system may reduce first-pass metabolism compared to trifluoromethyl -containing analogs (compound 21, MK45), which are prone to oxidative degradation .

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The structure of the compound can be broken down into several functional groups:

  • Triazole Ring: Known for its diverse biological activities, including antifungal and antibacterial properties.
  • Pyrimidine Ring: Contributes to the compound's pharmacological profile.
  • Piperazine Moiety: Often associated with various pharmacological effects, including anxiolytic and antidepressant activities.
  • Thiophene Group: Imparts additional biological activity and stability.

Antibacterial Properties

Research indicates that compounds containing the triazole and piperazine moieties exhibit significant antibacterial activity. A study on similar triazole derivatives demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed Minimum Inhibitory Concentrations (MIC) as low as 0.5 µg/mL against Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Compound AE. coli0.5
Compound BS. aureus0.3
Compound CC. albicans0.7

Antifungal Activity

The triazole ring is well-known for its antifungal properties. Compounds similar to our target molecule have shown promising results against fungal pathogens such as Candida albicans. The antifungal activity is attributed to the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes .

Antioxidant Activity

The antioxidant potential of triazole derivatives has been assessed using assays like DPPH and ABTS. These compounds exhibited significant free radical scavenging activity, with some derivatives showing IC50 values comparable to standard antioxidants like ascorbic acid .

Table 2: Antioxidant Activity of Triazole Derivatives

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Compound A2515
Compound B3020
Compound C2218

The biological activity of the compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The triazole moiety acts as a potent inhibitor of enzymes involved in nucleic acid synthesis, thus disrupting bacterial and fungal growth.
  • Receptor Modulation: The piperazine component may modulate neurotransmitter receptors, contributing to anxiolytic effects observed in some derivatives.

Case Studies

  • Case Study on Antibacterial Efficacy: A recent study evaluated the antibacterial properties of a series of triazole-piperazine compounds against multidrug-resistant strains. The results indicated that certain derivatives significantly inhibited bacterial growth, showcasing their potential as new antibiotic agents .
  • Case Study on Antifungal Applications: Another investigation focused on the antifungal activity of triazole derivatives against clinical isolates of Candida. The study revealed that specific compounds not only inhibited fungal growth but also demonstrated synergistic effects when combined with existing antifungal agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?

  • Methodology :

  • Step 1 : Start with a pyrimidine core (e.g., 6-chloropyrimidin-4-amine) and introduce the triazole moiety via nucleophilic substitution under reflux in anhydrous ethanol or DMF .
  • Step 2 : Couple the intermediate with a piperazine derivative using Buchwald-Hartwig amination or SNAr reactions, optimizing temperature (80–120°C) and catalysts (e.g., Pd(OAc)₂ or CuI) .
  • Step 3 : Attach the thiophen-2-yl methanone group via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, using Pd catalysts and aryl boronic acids .
  • Yield Optimization : Monitor reactions via TLC/HPLC, use column chromatography for purification, and employ microwave-assisted synthesis to reduce reaction times .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodology :

  • Spectroscopy : Confirm structure via 1H^1H-/13C^{13}C-NMR (e.g., thiophene protons at δ 7.2–7.8 ppm, pyrimidine carbons at δ 150–160 ppm) and HRMS (exact mass ± 0.001 Da) .
  • Crystallography : Grow single crystals in ethanol/water mixtures. Analyze via X-ray diffraction (monoclinic P21/c space group, unit cell parameters: a=6.0686A˚,b=18.6887A˚a = 6.0686 \, \text{Å}, b = 18.6887 \, \text{Å}) to confirm stereochemistry and hydrogen bonding (e.g., O–H···N interactions) .

Q. What analytical techniques ensure purity and stability under varying conditions?

  • Methodology :

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is required for biological assays .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS. The compound is stable in acidic conditions (pH 3–5) but degrades in basic media (pH >9) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Methodology :

  • Analog Synthesis : Replace the triazole with tetrazole (increased polarity) or substitute thiophene with furan (reduced steric hindrance) .
  • Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate IC₅₀ values with substituent electronegativity (e.g., fluorine enhances binding via H-bonding) .
  • Data Analysis : Use multivariate regression to identify key descriptors (e.g., logP, polar surface area) influencing activity .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Methodology :

  • Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to distinguish direct target effects from cytotoxicity .
  • Metabolic Stability : Incubate compounds with liver microsomes (human/rat) to assess CYP450-mediated degradation. Poor microsomal stability (t₁/₂ < 30 min) may explain false negatives in cell-based assays .

Q. How can computational modeling predict binding modes and off-target interactions?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with crystal structures (PDB: 4XYZ) to model interactions (e.g., triazole N2 with kinase hinge region). Validate via molecular dynamics (100 ns simulations) .
  • Off-Target Screening : Perform similarity-based virtual screening (SwissTargetPrediction) to identify risk targets (e.g., GPCRs) .

Q. What mechanistic insights explain the compound’s selectivity for specific biological targets?

  • Methodology :

  • Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (konk_{on}, koffk_{off}). High konk_{on} (>10⁵ M⁻¹s⁻¹) indicates rapid target engagement .
  • Mutagenesis : Engineer target protein mutants (e.g., Ala-scanning) to identify critical residues (e.g., Lys123 forms salt bridges with the piperazine group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.